molecular formula C15H21NO4 B2673852 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide CAS No. 735307-23-0

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide

Cat. No. B2673852
CAS RN: 735307-23-0
M. Wt: 279.336
InChI Key: GMJGMTFHEJVEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of “2-(2-formyl-4-methoxyphenoxy)acetic acid” has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).


Molecular Structure Analysis

The molecular structure of “2-(2-formyl-4-methoxyphenoxy)acetic acid” and its derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structures of the acid and its metal complexes.


Chemical Reactions Analysis

The reactivity of “2-(2-formyl-4-methoxyphenoxy)acetic acid” is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-formyl-4-methoxyphenoxy)acetic acid” derivatives are closely related to their molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Computational Chemistry and Molecular Modeling

These applications highlight the versatility of MLS001032993 and its potential impact across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses beyond these six areas . If you need further details or have other queries, feel free to ask!

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJGMTFHEJVEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)COC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.